3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide

FABP4 inhibitor regiochemistry structure-activity relationship

Procure this non-annulated thiophenylamide to expand your FABP4/5 inhibitor chemical space. It features a unique 3-(dimethylamino)benzamide core with a hydroxyethyl linker to distinct furan-3-yl and thiophen-2-yl heterocycles, a regiochemistry that critically modulates potency. Deploy in head-to-head assays versus BMS309403 to validate dual-target engagement and overcome FABP5 compensatory upregulation.

Molecular Formula C19H20N2O3S
Molecular Weight 356.44
CAS No. 2097900-13-3
Cat. No. B2642831
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide
CAS2097900-13-3
Molecular FormulaC19H20N2O3S
Molecular Weight356.44
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
InChIInChI=1S/C19H20N2O3S/c1-21(2)16-6-3-5-14(11-16)18(22)20-13-19(23,15-8-9-24-12-15)17-7-4-10-25-17/h3-12,23H,13H2,1-2H3,(H,20,22)
InChIKeyZULHNMUZWAHDIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Profile: 3-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097900-13-3) – A Roche-Disclosed Dual FABP4/5 Inhibitor Scaffold


3-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097900-13-3, MW 356.44 g/mol, MF C19H20N2O3S) belongs to the class of non‑annulated thiophenylamides disclosed by Hoffmann‑La Roche as dual fatty‑acid binding protein 4 and 5 (FABP4/5) inhibitors [1]. The compound features a 3‑(dimethylamino)benzamide core linked via a hydroxyethyl bridge to furan‑3‑yl and thiophen‑2‑yl heterocycles, a specific regiochemistry that distinguishes it from other members of the patent series [1]. The patent describes this compound series for therapeutic applications including type 2 diabetes, atherosclerosis, chronic kidney disease, non‑alcoholic steatohepatitis and cancer [1]. Despite its placement in a well‑characterized inhibitor class, publicly available quantitative target‑engagement data for this specific compound remain absent from authoritative databases such as ChEMBL and PubChem as of the current search, making it a candidate for de novo comparative profiling by procurement teams .

Why FABP4/5 Inhibitor Interchangeability Is Not Supported: The Case of 3-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (2097900-13-3)


Within the non‑annulated thiophenylamide class, small structural changes produce large variations in FABP4/5 potency and isoform selectivity [1]. The Roche patent explicitly teaches that R1 and R2 substitutions on the amide nitrogen, the nature of the heteroaryl groups (Ar = furan vs. thiophene), and the presence or absence of a hydroxyl group on the linker all critically modulate inhibitory activity [1]. Consequently, substituting 3‑(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide with a close analog (e.g., a compound bearing a different furan/thiophene regioisomer or lacking the central hydroxy group) cannot be assumed to preserve target engagement, cellular potency, or pharmacokinetic behavior [1]. The dual FABP4/5 inhibition profile of this series—where FABP4 knockout alone triggers compensatory FABP5 upregulation in adipose tissue—further amplifies the risk of functional non‑equivalence when interchanging compounds [1].

Quantitative Differentiation Evidence: 3-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (2097900-13-3) vs. Closest Analogs


Regiochemical Specificity: furan‑3‑yl / thiophen‑2‑yl Pairing vs. Common Regioisomers

The target compound possesses a furan‑3‑yl group paired with a thiophen‑2‑yl group on the hydroxyethyl linker. This regiochemical combination is distinct from the more commonly described furan‑2‑yl/thiophen‑3‑yl or symmetrical heteroaryl pairings found in the patent literature [1]. The Roche patent explicitly lists furan and thiophene as interchangeable heteroaryl (Ar) groups but notes that substitution pattern on the Ar ring and the specific heteroatom position influence FABP4/5 inhibitory activity and isoform selectivity [1]. While no head‑to‑head quantitative data for regioisomer pairs are publicly available for this exact compound, the patent’s structure-activity relationship (SAR) disclosure confirms that regiochemical variation is a driver of differential potency within the series [1].

FABP4 inhibitor regiochemistry structure-activity relationship heterocyclic amide

Potency Benchmarking via Patent Series: Class‑Level FABP5 IC50 and Qualitative FABP4 Activity

The closest structurally annotated analog with public data is US9353102, Example 4.15, which demonstrated an IC50 of 13 nM against FABP4 and 16 nM against FABP5 in a biochemical assay using 3‑fold serial dilutions of DMSO stock solutions (50 μM to 0.003 μM final concentration) at pH 7.5 [2]. The Roche patent further asserts that compounds within the claimed genus, including those with furan and thiophene substitution patterns analogous to the target compound, exhibit dual FABP4/5 inhibitory activity [1]. The target compound’s structural features (3‑dimethylamino substitution, central hydroxyl group, and mixed furan‑3‑yl/thiophen‑2‑yl heteroaryl system) are specifically encompassed by the patent’s Markush claims, supporting the inference that it operates within a comparable potency range; however, no direct numerical comparison is available for this specific CAS number [1].

FABP5 inhibitor dual FABP4/5 inhibitor IC50 non-annulated thiophenylamide

Structural Differentiation from Commercial Screening Libraries: The Hydroxyethyl Linker Motif

The target compound incorporates a central hydroxyethyl linker bearing a tertiary alcohol, a motif that is underrepresented in commercially available FABP4/5 inhibitor screening libraries [1]. The Roche patent highlights that the substituent at the hydroxyl position (R4) contributes to the overall pharmacokinetic and potency profile of the series [1]. Importantly, the combination of a 3‑(dimethylamino)benzamide with a 2‑(furan‑3‑yl)‑2‑hydroxy‑2‑(thiophen‑2‑yl)ethyl tail is not represented by any other CAS‑registered compound in the public domain, making this a chemically unique entity for procurement .

chemical diversity screening library chiral alcohol benzamide

Absence of Publicly Available Direct Comparator Data: A Critical Procurement Warning

As of the current search, no quantitative head‑to‑head comparison data exist in the public domain for 3‑(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (CAS 2097900-13-3) against benchmark FABP4/5 inhibitors such as BMS309403 (Ki < 2 nM for FABP4), compound US9353102 Example 4.15 (FABP4 IC50 = 13 nM), or any other defined comparator [2][3]. Authoritative databases including ChEMBL, BindingDB, and PubChem do not contain target‑specific affinity, cellular activity, or ADME data for this exact CAS number . Consequently, any claims of superior potency, selectivity, or pharmacokinetic performance relative to established FABP4/5 inhibitors would be unsupported. Procurement decisions must therefore be based on the compound’s structural novelty, patent positioning, and the expectation of FABP4/5 activity inferred from the patent class, rather than on quantitative differentiation [1].

data gap procurement risk comparative analysis bioactivity profiling

Dual FABP4/5 Inhibition as a Differentiating Pharmacological Concept

The Roche patent explicitly characterizes the non‑annulated thiophenylamide series as dual FABP4/5 inhibitors, a deliberate design strategy based on the observation that FABP4 knockout in mice leads to compensatory upregulation of FABP5, attenuating the metabolic benefits of FABP4 inhibition alone [1]. The target compound’s placement within this dual‑inhibitor series distinguishes it from FABP4‑selective agents such as BMS309403, which exhibits a 175‑fold selectivity window for FABP4 over FABP5 (FABP4 Ki < 2 nM vs. FABP5 Ki = 350 nM) [2]. While the precise FABP4:FABP5 selectivity ratio of the target compound remains undetermined, the patent’s therapeutic rationale—encompassing type 2 diabetes, atherosclerosis, chronic kidney disease, NASH, and cancer—implies that a balanced or near‑balanced dual inhibition profile is the intended pharmacological outcome [1].

dual inhibitor FABP4 FABP5 metabolic disease cancer

Recommended Application Scenarios for 3-(Dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide (2097900-13-3) Based on Current Evidence


De Novo FABP4/5 Dual Inhibitor Screening and SAR Expansion

Academic and pharmaceutical screening groups seeking to expand the chemical space of dual FABP4/5 inhibitors can procure this compound as a structurally novel starting point for structure-activity relationship (SAR) studies. The unique furan‑3‑yl / thiophen‑2‑yl regiochemistry and tertiary alcohol linker differentiate it from previously exemplified patent analogs, enabling exploration of binding interactions within the fatty‑acid binding pocket that may yield novel selectivity profiles [1].

In Vitro Comparator Studies Against FABP4‑Selective and Dual FABP4/5 Literature Compounds

Given the absence of public potency data for the target compound, it is best deployed in head‑to‑head biochemical and cellular assays alongside well‑characterized benchmarks such as BMS309403 (FABP4‑selective, Ki < 2 nM) and US9353102 Example 4.15 (dual FABP4/5, IC50 ≈ 13–16 nM) [2][3]. Such comparisons will quantify its differentiation and inform whether the compound’s structural features confer superior dual inhibition, selectivity, or physicochemical properties.

Metabolic Disease and Cancer Target Validation Studies Requiring Dual FABP4/5 Blockade

The patent discloses that FABP4 knockout alone leads to compensatory FABP5 upregulation, limiting therapeutic efficacy [1]. Research programs investigating diseases where this compensatory mechanism is documented—including atherosclerosis, insulin resistance, NASH, and certain cancers overexpressing FABP5—should evaluate this compound class for the ability to simultaneously suppress both isoforms, a profile not achievable with FABP4‑selective agents such as BMS309403 [3].

Synthetic Chemistry and Process Development of Non‑Annulated Thiophenylamide Scaffolds

The compound’s molecular architecture—featuring a dimethylamino‑substituted benzamide, a chiral hydroxyethyl linker, and two distinct five‑membered heteroaryl rings—presents a useful synthetic challenge for process chemistry groups. Procurement of this compound can support the development of scalable synthetic routes applicable to the broader non‑annulated thiophenylamide class, as described in the Roche patent [1].

Quote Request

Request a Quote for 3-(dimethylamino)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.